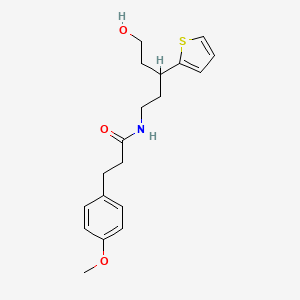
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-(4-methoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of heterocyclic compounds is a focal point in medicinal chemistry due to their biological activities. In one study, a series of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives were prepared through a multi-step process. This involved converting various organic acids into corresponding esters, hydrazides, and then 5-substituted-1,3,4-oxadiazol-2-thiols, which were finally reacted with N-(5-chloro-2-methoxyphenyl)-4-bromobutanamide to yield the target compounds. The structures were confirmed using NMR, IR, and mass spectrometry .
Molecular Structure Analysis
The molecular structures of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives were confirmed by IR, 1H-NMR, 13C-NMR spectroscopy, and mass spectrometry. These compounds included various moieties such as semicarbazide, thiosemicarbazide, and thiophenyltriazole, indicating a diverse range of functional groups that could contribute to their biological activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include condensation reactions, as seen in the preparation of N-(5-(2-chlorobenzylidene)-4-oxo-2-arylthiazolidin-3-yl)-2-(6-methoxynaphthalen-2-yl) propanamide. This process utilized 2-chlorobenzaldehyde and a strong base, sodium ethoxide, to facilitate the reaction . Another example is the reaction between 2,2-diphenylethan-1-amine and naproxen to produce N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide, which was characterized by various spectroscopic methods .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their structural features. For instance, the presence of methoxy and thiophene groups can influence the lipophilicity and electronic properties of the molecules, which in turn can affect their biological activities. The synthesized compounds were screened for biological activities such as lipoxygenase inhibition, gastric acid antisecretory activity, antioxidant, anticancer, antibacterial, and antifungal properties. The activities were found to be moderate to excellent, depending on the specific compound and test performed .
Applications De Recherche Scientifique
Antimicrobial and Antioxidant Activities
- Compounds isolated from the endophytic fungus Botryosphaeria dothidea exhibit significant antimicrobial and antioxidant activities. These include inhibition of Bacillus subtilis and Staphylococcus aureus, potent antifungal activity against Alternaria solani, and marked DPPH radical scavenging activities, suggesting potential for developing natural antimicrobial and antioxidant agents (Jian Xiao et al., 2014).
Anticancer Activity
- Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide bearing various moieties demonstrated significant anticancer activity, particularly against human glioblastoma and triple-negative breast cancer cell lines. This points to the therapeutic potential of such compounds in cancer treatment (I. Tumosienė et al., 2020).
Dual Inhibitor of Cyclooxygenase and Lipoxygenase Pathways
- The butanamide derivative S 19812 has been evaluated for its dual inhibition of cyclooxygenase and lipoxygenase pathways, showcasing its potential as a therapeutic agent for pain and inflammation associated with osteoarthritis (C. Tordjman et al., 2003).
Enzyme Inhibition and Potential for Drug Production
- Highly enantioselective bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl) propanamide for producing (S)-duloxetine intermediate highlights the role of specific compounds in facilitating the production of important pharmaceuticals, indicating the potential use of similar compounds in drug synthesis processes (Chuan-Gen Tang et al., 2011).
Propriétés
IUPAC Name |
N-(5-hydroxy-3-thiophen-2-ylpentyl)-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S/c1-23-17-7-4-15(5-8-17)6-9-19(22)20-12-10-16(11-13-21)18-3-2-14-24-18/h2-5,7-8,14,16,21H,6,9-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNHDNJRLUKPKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCC(CCO)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


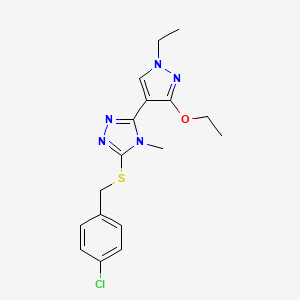
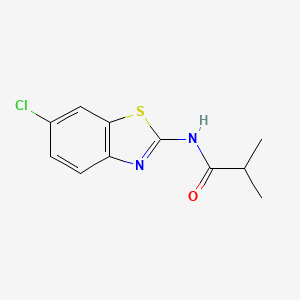
![Tert-butyl 4,4-dimethyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2506409.png)
![(Z)-2-cyano-N-[2-(diethylsulfamoyl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2506410.png)
![methyl 6-oxo-3-phenyl-2H,6H-[1,3,4]thiadiazino[2,3-b]quinazoline-9-carboxylate](/img/structure/B2506411.png)
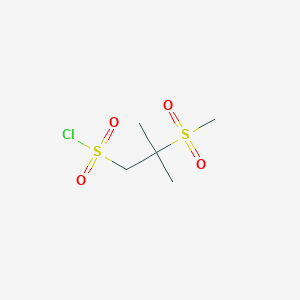
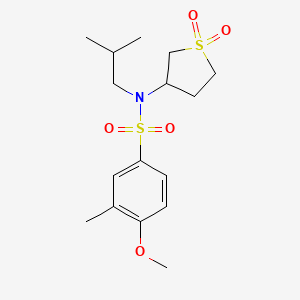
![N-[2-[4-[Methyl(propan-2-yl)amino]piperidin-1-yl]ethyl]but-2-ynamide](/img/structure/B2506417.png)
![N-(4-ethylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2506418.png)
![3-(3,4-dichlorophenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2506419.png)
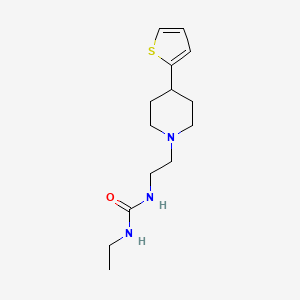
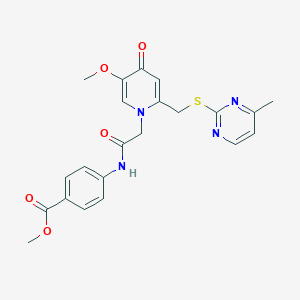
![3-(2-Bromo-ethyl)-benzo[d]isoxazole](/img/structure/B2506422.png)